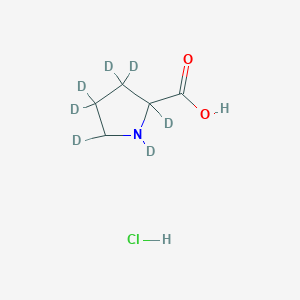

1,2,3,3,4,4,5-Heptadeuteriopyrrolidine-2-carboxylic acid;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

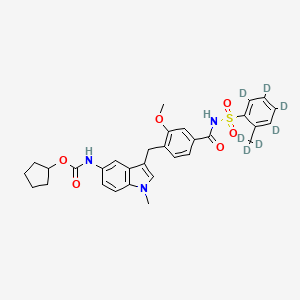

1,2,3,3,4,4,5-Heptadeuteriopyrrolidine-2-carboxylic acid;hydrochloride, commonly referred to as HDPCA, is an organic compound with a molecular weight of 194.59 g/mol. It is a white crystalline solid that is soluble in water and ethanol. HDPCA is a derivative of pyrrolidine and is used in many scientific research applications. It is a versatile compound that can be used in a variety of ways and has a wide range of applications in the field of biochemistry and physiology.

Applications De Recherche Scientifique

Organic Acids in Research and Industrial Applications

1. Organic Acids for Acidizing Operations : Organic acids, such as formic, acetic, citric, and lactic acids, have been explored for their roles in acidizing operations within oil and gas industries. These acids offer advantages over hydrochloric acid, such as lower corrosion rates and better penetration efficiency. Their use in high-temperature applications and for dissolving drilling-mud filter cakes demonstrates their versatility and potential for application in enhancing oil recovery processes (Alhamad, Alrashed, Munif, & Miskimins, 2020).

2. Biocatalyst Inhibition by Carboxylic Acids : The inhibitory effects of carboxylic acids on microbial growth and fermentation have been documented. Understanding these effects is crucial for optimizing fermentation processes, especially in the production of biofuels and biorenewable chemicals. This research aids in developing strategies to mitigate inhibition and improve microbial tolerance, thereby enhancing production efficiencies (Jarboe, Royce, & Liu, 2013).

3. Antioxidant and Biological Activities : Carboxylic acids derived from plants exhibit significant biological activities, including antioxidant, antimicrobial, and cytotoxic effects. The structural differences among selected carboxylic acids influence their bioactivity, offering insights into their potential therapeutic applications. These findings support the exploration of carboxylic acids in developing natural additives for food preservation and potential pharmaceutical applications (Godlewska-Żyłkiewicz et al., 2020).

4. Liquid-Liquid Extraction of Carboxylic Acids : The recovery of carboxylic acids from aqueous solutions through liquid-liquid extraction (LLX) is critical for the production of bio-based plastics and other value-added chemicals. This review highlights the developments in solvent systems for the effective extraction of carboxylic acids, pointing towards more sustainable and efficient processes in chemical manufacturing (Sprakel & Schuur, 2019).

Mécanisme D'action

Safety and Hazards

The compound is not intended for human or veterinary use and is for research use only. Specific safety and hazard information for this compound is not available in the retrieved information.

Orientations Futures

The pyrrolidine ring is a versatile scaffold for the design of new compounds with different biological profiles . The development of clinically active drugs increasingly relies on the use of heterocyclic scaffolds, many of which contain nitrogen . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds .

Propriétés

IUPAC Name |

1,2,3,3,4,4,5-heptadeuteriopyrrolidine-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2.ClH/c7-5(8)4-2-1-3-6-4;/h4,6H,1-3H2,(H,7,8);1H/i1D2,2D2,3D,4D;/hD |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAGFTQCWTTYZKO-GOXZIFBESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1C(C(C(N1[2H])([2H])C(=O)O)([2H])[2H])([2H])[2H].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S)-3-[3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]oct-8-yl]-1-phenyl-1-p](/img/structure/B1141255.png)